ethyl 3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxylate is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxylate can be achieved through a multi-step process. One common method involves the cyclocondensation of 6-methyl-2-methylsulfanylpyrimidin-4-ylhydrazine with ethyl acetoacetate. This reaction typically requires refluxing in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the pyrazole ring.
Scientific Research Applications
Ethyl 3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits antimicrobial and anti-inflammatory properties
Uniqueness
Ethyl 3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of a pyrazole and pyrimidine ring, along with the presence of a methylsulfanyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C11H12N4O2S |
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Molecular Weight |
264.31 g/mol |
IUPAC Name |
ethyl 3-(2-methylsulfanylpyrimidin-4-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C11H12N4O2S/c1-3-17-10(16)9-6-8(14-15-9)7-4-5-12-11(13-7)18-2/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
HAPVJZWZUNSWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=NC(=NC=C2)SC |
Origin of Product |
United States |
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